8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .
Preparation Methods
The synthesis of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination and fluorination steps . Industrial production methods often employ solvent-free conditions and catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used, often leading to functionalized derivatives of the parent compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic effects. For example, its activity against tuberculosis is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activity and applications . The uniqueness of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine lies in its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties .
Biological Activity
8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C13H8BrFN2 and a molecular weight of 291.12 g/mol, this compound features a bromine atom at the 8-position and a fluorophenyl group at the 2-position. These structural characteristics enhance its stability and reactivity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) increases its binding affinity to biological targets, which may contribute to its therapeutic effects. Studies have indicated that this compound can act as an enzyme inhibitor, showing promise in anti-tuberculosis applications by inhibiting Mycobacterium tuberculosis (MTB) growth .
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Anti-Tuberculosis Activity : The compound has demonstrated significant anti-mycobacterial properties with a minimum inhibitory concentration (MIC) as low as 0.4 μg/mL against MTB H37Rv .
- Enzyme Inhibition : It shows potential as an enzyme inhibitor, interacting with various molecular targets and modulating their activity .
- Anticancer Properties : Preliminary studies suggest moderate activity against cancer cell lines, indicating potential for development as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-Tuberculosis Evaluation : A study synthesized various imidazo[1,2-a]pyridine derivatives, including this compound. The compound showed promising anti-TB activity with an MIC of 3.125 μg/mL when tested against MTB .
- Enzyme Binding Studies : Research employing fluorescence spectroscopy and surface plasmon resonance revealed that the compound binds effectively to specific enzymes, enhancing its potential as a therapeutic agent .
- Anticancer Activity Assessment : In vitro studies indicated that while the compound has moderate cytotoxicity against cancer cells, it exhibits minimal toxicity towards normal cells, suggesting a favorable therapeutic index .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Imidazo[1,2-a]pyridine | Parent compound without substitutions | Lacks halogen substituents |
2-(3-Fluorophenyl)imidazo[1,2-a]pyridine | Similar structure but lacks bromine at position 8 | Retains fluorine but lacks bromine |
8-Fluoroimidazo[1,2-a]pyridine | Lacks the 3-fluorophenyl group | Contains only one fluorine atom |
The dual substitution pattern of bromine and fluorine in this compound enhances its chemical stability and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H8BrFN2 |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
8-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrFN2/c14-11-5-2-6-17-8-12(16-13(11)17)9-3-1-4-10(15)7-9/h1-8H |
InChI Key |
YLLWXYFZZDBODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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